DR-4004 is classified under the category of serotonin receptor antagonists, specifically targeting the 5-HT7 receptor. This classification is significant as it places DR-4004 within a group of compounds that modulate serotonin signaling, which is crucial in mood regulation and sleep cycles. The compound has been synthesized and studied extensively in various research settings to explore its pharmacological properties and therapeutic potential .
The synthesis of DR-4004 involves several key steps, utilizing various organic synthesis techniques to construct its complex molecular framework.
The synthesis typically requires careful control of temperature and reaction time to optimize yields and purity. For instance, regioselective reactions often yield products with over 90% efficiency when conditions are precisely maintained.
DR-4004's molecular structure can be described as follows:
The molecular formula for DR-4004 is typically represented as , where specific values for , , , and depend on the exact synthetic route taken. Advanced techniques such as NMR spectroscopy and X-ray crystallography are often employed to confirm the structural integrity of synthesized compounds .
DR-4004 participates in several chemical reactions that characterize its behavior as a serotonin receptor antagonist:
The binding affinity of DR-4004 for the 5-HT7 receptor has been quantitatively assessed through radiolabeled ligand binding assays, revealing its potential efficacy compared to other known antagonists .
The mechanism of action for DR-4004 centers on its role as an antagonist at the 5-HT7 receptor:
Studies have shown that antagonism at the 5-HT7 receptor can influence neurotransmitter release patterns in brain regions associated with mood regulation .
DR-4004 holds promise in various scientific applications:
DR-4004 (chemical name: 2a-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl]-2a,3,4,5-tetrahydrobenzo[c,d]indol-2-(1H)-one) is a synthetic tetrahydrobenzindole derivative initially characterized as a selective 5-hydroxytryptamine-7 (5-HT₇) receptor antagonist. Its molecular structure (MW: 386.24 g/mol; XLogP: 4.88) features a tetrahydrobenzo[cd]indol-2-one core linked to a phenyltetrahydropyridyl moiety via a butyl chain, contributing to its affinity for serotonin receptors [4] [8] [9].
Table 1: Physicochemical Properties of DR-4004
Property | Value |
---|---|
Molecular Weight | 386.24 g/mol |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 32.34 Ų |
XLogP | 4.88 |
Competitive binding assays reveal DR-4004 binds to rat hypothalamic 5-HT₇ receptors with high affinity (pKᵢ = 7.3 ± 0.2). However, comprehensive selectivity profiling demonstrates significant off-target interactions:
DR-4004 functions primarily as an orthosteric antagonist at the 5-HT₇ receptor, competing with endogenous serotonin for binding at the canonical ligand pocket. This contrasts with allosteric modulators that target spatially distinct sites to alter receptor conformation. Orthosteric binding inhibits Gₛ-protein coupling, reducing cyclic AMP (cAMP) production—a key signaling pathway for 5-HT₇-mediated neuronal excitability and synaptic plasticity [3] [6].
Notably, 5-HT₇ receptors exhibit cooperative ligand binding, where occupancy of the orthosteric site influences allosteric pocket dynamics. Structural analyses of related receptors (e.g., RORγt nuclear receptors) reveal that orthosteric ligands induce a "clamping" motion between helices 4 and 5, altering the allosteric site conformation. Molecular dynamics simulations identify residue Ala355 as critical for this transition, stabilizing the receptor in an inverse agonist-preferring state [7]. For DR-4004, this cooperativity may enhance its functional antagonism but remains undirectly studied.
Table 2: Binding Dynamics of 5-HT₇ Receptor Ligands
Ligand Type | Binding Site | Effect on 5-HT₇ Conformation | cAMP Modulation |
---|---|---|---|
DR-4004 | Orthosteric | Stabilizes inactive state | ↓↓↓ |
Serotonin (5-HT) | Orthosteric | Stabilizes active state | ↑↑↑ |
Allosteric modulators | Distal to orthosteric | Alters orthosteric site affinity | Variable |
While DR-4004 is a research tool rather than a therapeutic agent, its pharmacological profile provides insights for antipsychotic development. Second-generation antipsychotics (SGAs) with 5-HT₇ antagonism (e.g., amisulpride, lurasidone) show pro-cognitive effects in schizophrenia, attributed to 5-HT₇-mediated modulation of prefrontal glutamate and hippocampal plasticity [3] [5].
Key comparisons include:
Table 3: Pharmacological Comparison of 5-HT₇-Targeting Compounds
Compound | 5-HT₇ pKᵢ | D₂ pKᵢ | Key Behavioral Effects |
---|---|---|---|
DR-4004 | 7.3 | 7.4 | ↓ Exploratory behavior; reverses memory deficits |
Amisulpride | 8.0 | 8.9 | Pro-cognitive; antidepressant effects |
SB-269970 | 8.9 | <6.0 | ↓ REM sleep; circadian modulation |
Lurasidone | 8.7 | 8.0 | Cognitive improvement in schizophrenia |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7